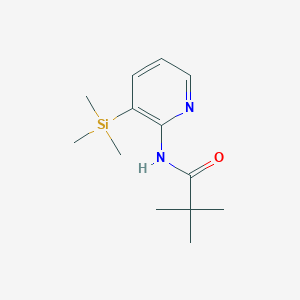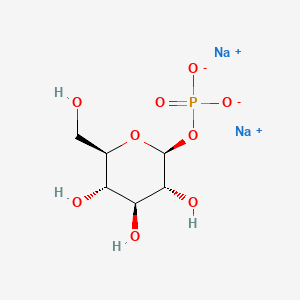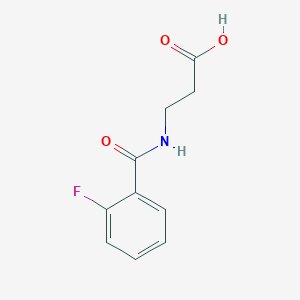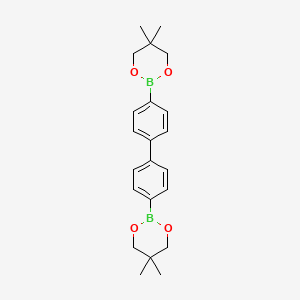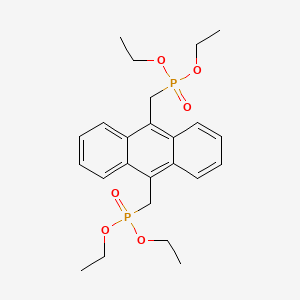
9,10-Bis(diethylphosphonomethyl)anthracene
Übersicht
Beschreibung
9,10-Bis(diethylphosphonomethyl)anthracene is a chemical compound with the molecular formula C24H32O6P2 and a molecular weight of 478.46 . It is also known as [Anthracene-9,10-diylbis (methylene)]bisphosphonic Acid Tetraethyl Ester or Tetraethyl [Anthracene-9,10-diylbis (methylene)]bisphosphonate .
Molecular Structure Analysis
The molecular structure of 9,10-Bis(diethylphosphonomethyl)anthracene consists of an anthracene core with two diethylphosphonomethyl groups attached at the 9 and 10 positions .Physical And Chemical Properties Analysis
9,10-Bis(diethylphosphonomethyl)anthracene is a solid at 20°C . . The compound appears as a white to yellow powder or crystal . It has a melting point range of 158.0 to 162.0°C , and it is soluble in toluene .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Its molecular formula is C24H32O6P2 and it has a molecular weight of 478.46 .
Photophysical and Chemical Features
Due to its highly conjugated panel-like structure and unique photophysical and chemical features, anthracene has been widely used for fabricating attractive and functional supramolecular assemblies . Anthracene-based derivatives usually show interesting photochemical reactions of anthracene at 9,10 positions, including [4 + 4] photodimerization and [4 + 2] oxygenation .
Metallacycles and Metallacages
Anthracene-containing metallacycles and metallacages are structures that have attracted considerable attention . The embedded anthracenes in these assemblies often show synergistic effects on enhancing the desired supramolecular and luminescent properties .
Host-Guest Chemistry
The metallasupramolecular architectures with anthracene-containing building blocks have applications in host-guest chemistry . This involves the interaction of two or more chemical species, where one (the host) has a cavity into which the other (the guest) fits .
Stimulus Response
These metallasupramolecular architectures also have applications in stimulus response . This involves the ability of the structures to respond to external stimuli, such as light, heat, or chemical signals .
Molecular Sensing
Anthracene-containing building blocks are used in molecular sensing . This involves the detection and quantification of a specific molecule, using the unique properties of anthracene .
Light Harvesting
The structures are also used in light harvesting . This involves the absorption of light, followed by the transfer of the energy to a reaction center where it can be used for chemical reactions .
Biomedical Science
Finally, these structures have applications in biomedical science . This could involve the use of the structures for drug delivery, imaging, or other medical applications .
Safety And Hazards
The safety data sheet of a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Eigenschaften
IUPAC Name |
9,10-bis(diethoxyphosphorylmethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6P2/c1-5-27-31(25,28-6-2)17-23-19-13-9-11-15-21(19)24(22-16-12-10-14-20(22)23)18-32(26,29-7-3)30-8-4/h9-16H,5-8,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLFGXZSNISEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583047 | |
| Record name | Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(diethylphosphonomethyl)anthracene | |
CAS RN |
60974-92-7 | |
| Record name | Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



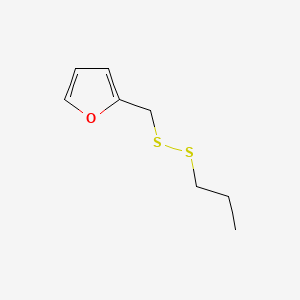
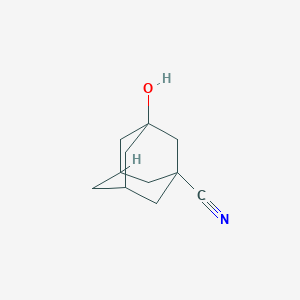
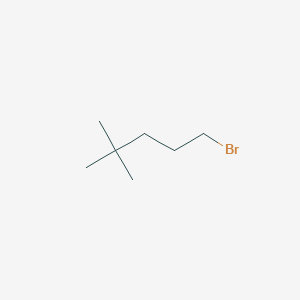
![4-Fluorobenzo[d][1,3]dioxole](/img/structure/B1339467.png)
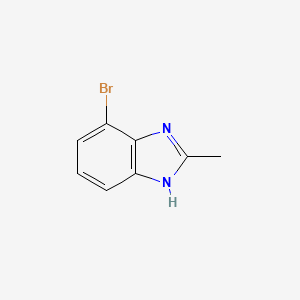
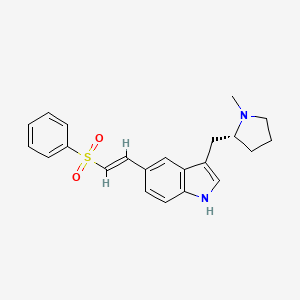
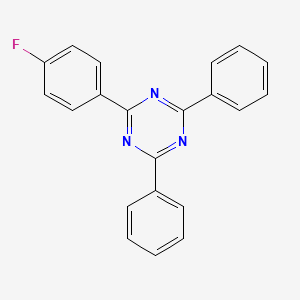
![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)
